molecular formula C15H20FNO4S B2727060 8-(3-fluoro-4-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2194844-56-7

8-(3-fluoro-4-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B2727060
CAS No.: 2194844-56-7
M. Wt: 329.39
InChI Key: WQKONMBAKFBIDE-UHFFFAOYSA-N
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Description

8-(3-fluoro-4-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-fluoro-4-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Functionalization of the aromatic ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

8-(3-fluoro-4-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the sulfonyl group to a sulfide.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield sulfides.

Scientific Research Applications

8-(3-fluoro-4-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[32

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 8-(3-fluoro-4-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
  • (1R,5S)-8-((3-fluoro-4-hydroxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Uniqueness

The presence of the fluoro and methoxy groups on the aromatic ring, as well as the specific stereochemistry of the bicyclic core, gives 8-(3-fluoro-4-methoxybenzenesulfonyl)-3-methoxy-8-azabicyclo[321]octane unique chemical properties

Properties

IUPAC Name

8-(3-fluoro-4-methoxyphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c1-20-12-7-10-3-4-11(8-12)17(10)22(18,19)13-5-6-15(21-2)14(16)9-13/h5-6,9-12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKONMBAKFBIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2S(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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